molecular formula C17H18Cl2N2O2S B10883352 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Katalognummer: B10883352
Molekulargewicht: 385.3 g/mol
InChI-Schlüssel: MHAINPCVYYTLFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions may include:

    Solvent: Dichloromethane or toluene

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the sulfonyl group to a sulfide

    Substitution: Nucleophilic substitution reactions at the benzyl or phenyl positions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated as a potential therapeutic agent for various diseases

    Industry: Utilized in the development of new materials or as a chemical intermediate

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would require further research and experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-(4-Chlorobenzyl)-4-phenylpiperazine
  • 1-(4-Methylbenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of both the 4-chlorobenzyl and 4-chlorophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Eigenschaften

Molekularformel

C17H18Cl2N2O2S

Molekulargewicht

385.3 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18Cl2N2O2S/c18-15-3-1-14(2-4-15)13-20-9-11-21(12-10-20)24(22,23)17-7-5-16(19)6-8-17/h1-8H,9-13H2

InChI-Schlüssel

MHAINPCVYYTLFA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.